N2-(4-fluorophenyl)-6-morpholino-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The triazine ring is planar and aromatic, while the morpholino group would add some three-dimensionality to the molecule. The presence of the fluorine atom could also influence the molecule’s properties, as fluorine is highly electronegative .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Factors that could influence these properties include the size and shape of the molecule, the functional groups present, and the overall charge of the molecule .Scientific Research Applications
Metabolism and Disposition Studies
Research on compounds with similar structural features, such as fluorophenyl groups and triazine derivatives, often focuses on their metabolism, disposition, and potential as therapeutic agents. For example, studies on novel orexin receptor antagonists and inhibitors of various receptors (such as ErbB and vascular endothelial growth factor receptors) explore their pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME) properties. These studies are crucial for understanding the therapeutic potential and safety profiles of new drugs (Renzulli et al., 2011; Christopher et al., 2010).
Radioligand Development for Imaging
Another area of research is the development of radioligands for imaging studies, particularly in the context of neurological disorders. Compounds structurally related to the query have been investigated for their potential to image serotonin and dopamine receptors in the brain, providing insights into the pathophysiology of psychiatric and neurodegenerative diseases (Passchier et al., 2000; Burns et al., 1985).
Toxicology and Safety Assessment
The study of novel psychoactive substances and their analogs, including those with fluorine substitutions, is critical for toxicology and safety assessment. Research in this field aims to understand the pharmacological effects, potential for abuse, and toxicological profiles of new compounds, contributing to public health and regulatory decisions (Rust et al., 2012; Papa et al., 2019).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-N-(4-fluorophenyl)-4-N-(4-methylphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN6O.ClH/c1-14-2-6-16(7-3-14)22-18-24-19(23-17-8-4-15(21)5-9-17)26-20(25-18)27-10-12-28-13-11-27;/h2-9H,10-13H2,1H3,(H2,22,23,24,25,26);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXPZICHAEOBLLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC=C(C=C4)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClFN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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